2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-8-16(13(2)23-12)17(22)19-6-7-21-11-15(10-20-21)14-4-3-5-18-9-14/h3-5,8-11H,6-7H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSGBHCFNVJFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring. The initial steps may include the cyclization of appropriate precursors to form the furan core, followed by the introduction of the carboxamide group. Subsequent steps involve the attachment of the pyrazolyl group and the final substitution with the pyridin-3-yl moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form derivatives.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The pyrazolyl and pyridinyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Furan-3-carboxylic acid derivatives.
Reduction: : 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-amine.
Substitution: : Substituted pyrazoles and pyridines.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound employs a furan-carboxamide core, distinguishing it from analogs with pyridine-sulfonamide (), dibenzofuran-carboxamide (), or pyrrolidinone-acetamide () backbones. These cores influence solubility, metabolic stability, and target binding.
Substituent Variations: The pyridin-3-yl group on the pyrazole ring is critical for π-π stacking interactions in receptor binding. Analog shares this feature but replaces the furan with a pyrrolidinone-acetamide, likely altering pharmacokinetics .
Functional Group Impact: The difluoromethyl group in may improve metabolic stability and membrane permeability compared to the target compound’s methyl substituents .
Pharmacological Implications :
Biological Activity
2,5-Dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide, a compound with the molecular formula , has attracted attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a furan ring, a carboxamide group, and a pyrazole moiety substituted with a pyridine ring. Its structure is significant for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 306.35 g/mol |
| CAS Number | 2097926-42-4 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Research has indicated that compounds containing pyrazole and pyridine moieties exhibit significant antitumor properties. A study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
Another aspect of this compound's biological activity is its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a possible application in treating inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies revealed that it exhibits moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The mode of action appears to disrupt bacterial cell wall synthesis .
Study 1: Antitumor Efficacy
In a recent study published in Drug Target Insights, researchers synthesized several derivatives of the compound and tested their efficacy against different cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 15 µM against MCF-7 (breast cancer) cells, demonstrating promising antitumor activity .
Study 2: In Vivo Anti-inflammatory Assessment
A separate investigation assessed the anti-inflammatory effects in a murine model of arthritis. Mice treated with the compound showed a significant reduction in paw swelling and joint inflammation compared to the control group, highlighting its therapeutic potential in inflammatory conditions .
The biological activity of this compound is hypothesized to involve:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways resulting in reduced inflammatory cytokine production.
- Bacterial Cell Wall Disruption : Interference with peptidoglycan synthesis in bacterial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
